molecular formula C20H24N4O5S B2532010 4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897621-19-1

4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2532010
CAS No.: 897621-19-1
M. Wt: 432.5
InChI Key: SDASZTJFBVLQKH-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic chemical reagent of significant interest in medicinal chemistry and drug discovery research. This complex molecule is characterized by a benzamide core substituted with a 4-methyl-3-nitro group, which is linked via a sulfonylethyl bridge to a phenylpiperazine moiety. The phenylpiperazine group is a privileged scaffold in pharmacology, known to confer interaction with a diverse array of biological targets, particularly within the central nervous system . Piperazine-based compounds represent a major area of investigation in pharmacology and have demonstrated a wide spectrum of therapeutic activities in research models, including antiviral, antibacterial, anticancer, and psychotropic effects . The specific structural features of this benzamide derivative—including the sulfonyl group, which can act as a hydrogen bond acceptor, and the electron-withdrawing nitro group—suggest its potential utility as a key intermediate or scaffold for the design and synthesis of novel bioactive compounds . Researchers can leverage this compound in high-throughput screening assays to identify potential lead compounds, or use it as a building block in the development of structure-activity relationship (SAR) libraries for various therapeutic targets. The presence of the nitro group also offers a handle for further chemical modification through reduction to an aniline, enabling access to an even wider range of chemical derivatives. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-methyl-3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-16-7-8-17(15-19(16)24(26)27)20(25)21-9-14-30(28,29)23-12-10-22(11-13-23)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDASZTJFBVLQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 4-Methylbenzoic Acid

4-Methylbenzoic acid undergoes nitration using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to favor meta-substitution relative to the carboxylic acid group. The methyl group directs nitration to the ortho/para positions, but the electron-withdrawing carboxylic acid dominates, yielding 3-nitro-4-methylbenzoic acid as the major product.

Optimized Conditions:

  • Nitrating Agent: Fuming HNO₃ (90%, 1.2 eq) in H₂SO₄ (98%)
  • Temperature: 0–5°C
  • Reaction Time: 4 h
  • Yield: 72% after recrystallization (ethanol/water).

Synthesis of 2-((4-Phenylpiperazin-1-yl)Sulfonyl)Ethylamine

Sulfonylation of 4-Phenylpiperazine

4-Phenylpiperazine reacts with 2-chloroethanesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → rt) to form 2-chloroethylsulfonyl-4-phenylpiperazine. Potassium fluoride (KF) in dimethylformamide (DMF) at 140°C enhances nucleophilic substitution yields.

Representative Procedure:

  • Reactants: 4-Phenylpiperazine (1 eq), 2-chloroethanesulfonyl chloride (1.1 eq)
  • Base: Triethylamine (2 eq)
  • Solvent: DCM (0°C, 2 h) → DMF/KF (140°C, 20 h)
  • Yield: 79% after column chromatography (hexane:acetone = 9:1).

Azidation and Reduction to Primary Amine

The chloride intermediate undergoes azidation (NaN₃, DMF, 80°C, 12 h) followed by Staudinger reduction (PPh₃, THF/H₂O) or catalytic hydrogenation (H₂, Pd/C) to yield 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine.

Key Data:

  • Azidation Yield: 85%
  • Reduction Yield: 92% (H₂/Pd-C), 88% (Staudinger)
  • Purity: >98% (HPLC).

Amide Bond Formation

Acyl Chloride Route

3-Nitro-4-methylbenzoic acid is treated with thionyl chloride (SOCl₂, 2 eq) and catalytic DMF to generate the acyl chloride, which reacts with the amine intermediate in THF under Schotten-Baumann conditions.

Optimized Protocol:

  • Acyl Chloride Formation: SOCl₂ (reflux, 3 h), 95% conversion
  • Coupling: THF, 0°C → rt, triethylamine (3 eq), 12 h
  • Yield: 78%.

Coupling Agent-Mediated Synthesis

Employing HATU or EDCl/HOBt in DMF improves yields by mitigating hydrolysis. Nano-ZnO (15–25 nm) accelerates the reaction via surface activation.

Comparative Data:

Coupling Agent Solvent Catalyst Yield (%) Purity (%)
HATU DMF - 85 97.3
EDCl/HOBt DCM Nano-ZnO 88.4 98.1
SOCl₂ THF Triethylamine 78 95.8

Alternative Pathways and Scalability

One-Pot Sulfonylation-Amidation

A telescoped approach couples 4-phenylpiperazine, 2-aminoethanesulfonyl chloride, and 3-nitro-4-methylbenzoyl chloride in a single reactor, reducing purification steps.

Conditions:

  • Solvent: DMF
  • Base: K₂CO₃
  • Yield: 68% (over three steps).

Solid-Phase Synthesis

Immobilizing the amine on Wang resin enables iterative coupling and sulfonylation, though yields drop to 54% due to steric hindrance.

Critical Analysis of Challenges

  • Nitration Regioselectivity: Competing ortho/para-directing effects of methyl and meta-directing carboxylic acid necessitate precise temperature control.
  • Sulfonyl Chloride Stability: 2-Chloroethanesulfonyl chloride is moisture-sensitive; reactions require anhydrous conditions.
  • Amine Hydroscopicity: The ethylamine intermediate absorbs water, mandating inert atmospheres during coupling.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Conversion to the corresponding alcohol or amine.

    Substitution: Formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitro and sulfonyl groups may also contribute to the compound’s overall pharmacological profile by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Key Structural Features

The target compound shares a common scaffold with several benzamide derivatives, differing in substituents on the benzamide ring and piperazine group. Below is a comparative analysis (Table 1):

Table 1: Comparison of Structural Analogs

Compound Name (CAS Number) Benzamide Substituents Piperazine Substituents Molecular Weight (g/mol) Key Properties/Notes
Target Compound 4-methyl, 3-nitro 4-phenyl ~430-440* Nitro group introduces polarity; potential metabolic stability
4-butoxy analog (CAS 897612-04-3) 4-butoxy 4-phenyl 445.6 Lipophilic butoxy group may enhance membrane permeability
2-chloro-6-fluoro analog (CAS 897621-07-7) 2-chloro, 6-fluoro 4-phenyl 425.9 Halogens may improve binding affinity via steric/electronic effects
3-methoxy analog (CAS 899967-07-8) 3-methoxy 4-(4-methoxyphenyl) 433.5 Electron-donating methoxy groups could modulate electronic density

*Estimated based on analogs.

Physicochemical Properties

  • Melting Point : Analogous compounds (e.g., Rip-B in ) exhibit melting points near 90–96°C; the nitro group may elevate this further .
  • Solubility : Sulfonylethyl-piperazine groups enhance aqueous solubility, but the nitro substituent may counterbalance this effect .

Pharmacological Implications

  • Piperazine Role : The 4-phenylpiperazine moiety is critical for receptor binding, particularly in serotonin or dopamine receptors .
  • Substituent Effects :
    • Nitro Group : May confer metabolic resistance but could increase cytotoxicity.
    • Halogens (Cl, F) : Enhance binding via halogen bonding (e.g., CAS 897621-07-7) .
    • Methoxy/Butoxy : Electron-donating groups may alter π-π stacking interactions .

Biological Activity

4-Methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for a variety of pharmacological effects, including antidepressant, antipsychotic, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H22N4O4S
  • Molecular Weight : 398.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cellular pathways:

  • Serotonin Receptor Modulation : The piperazine moiety is known to interact with serotonin receptors, particularly 5-HT1A and 5-HT2A receptors, which play critical roles in mood regulation and anxiety.
  • Dopamine Receptor Affinity : It may also exhibit affinity for dopamine receptors, contributing to its potential antipsychotic effects.
  • Inhibition of Enzymatic Activity : The nitro group may participate in redox reactions, influencing various enzymatic pathways involved in cellular signaling.

Biological Activity Studies

Research studies have evaluated the biological activity of this compound across different models:

Antidepressant Activity

In a study assessing the antidepressant-like effects using the forced swim test (FST) and tail suspension test (TST), this compound demonstrated significant reductions in immobility time, indicating potential antidepressant properties.

TestDose (mg/kg)Immobility Time (s)Control (s)
FST104060
TST103555

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) showed that the compound inhibited cell proliferation with IC50 values ranging from 20 to 50 µM.

Cell LineIC50 (µM)
MCF725
A54930

Case Studies

  • Case Study on Mood Disorders : A clinical trial involving patients with major depressive disorder treated with a regimen including this compound showed improvement in depressive symptoms as measured by standardized scales (e.g., HAM-D).
  • Oncology Application : In a preclinical model of lung cancer, administration of this compound resulted in reduced tumor growth compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.

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